molecular formula C14H28O2 B191920 Myristic acid CAS No. 544-63-8

Myristic acid

Cat. No. B191920
CAS RN: 544-63-8
M. Wt: 228.37 g/mol
InChI Key: TUNFSRHWOTWDNC-UHFFFAOYSA-N
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Description

Myristic acid, also known as tetradecanoic acid, is a common saturated fatty acid with the molecular formula CH3(CH2)12COOH . It is a 14-carbon chain fatty acid, which is represented in the standard structure of fatty acids . It is commonly found in animal and vegetable fats and oils, notably in nutmeg, palm kernel oil, coconut oil, and butter fat .


Synthesis Analysis

Myristic acid can be synthesized in laboratories through various methods such as fatty acid synthesis or the hydrolysis of triglycerides . In one study, a composite phase-change material (CPCM) was prepared by absorbing liquid myristic acid into expanded graphite .


Molecular Structure Analysis

The hydrocarbon chain of myristic acid provides the fatty acid’s nonpolar properties, while the carboxyl group (-COOH) endows it with reactivity and polar behavior . The molecular weight of myristic acid is 228.37 g/mol .


Chemical Reactions Analysis

Myristic acid undergoes various chemical reactions. For instance, it can bind to DNA and lead to changes in DNA conformation and structure . At elevated temperatures, myristic acid and starch undergo pyrolysis or partial combustion, which is a chemical decomposition reaction caused by heat and results in the breakdown of the molecular structure of the molecules .


Physical And Chemical Properties Analysis

Myristic acid is a colorless or white solid with a melting point of 54.4 °C and a boiling point of 250.6 °C at 760 mm Hg . It is soluble in alcohol, acetates, C6H6, haloalkanes, phenyls, and nitros .

Scientific Research Applications

  • Phase Change Material for Low-Temperature Heating : Myristic acid, combined with lauric acid, forms a eutectic mixture suitable as a phase change material (PCM) for low-temperature applications like solar space heating (Keleş, Kaygusuz, & Sari, 2005).

  • Thermal Energy Storage Applications : Alterations in physical, spectroscopic, and thermal properties of myristic acid suggest its potential as a PCM for thermal energy storage (Trivedi et al., 2015).

  • Food Industry Usage : Myristic acid is used as a flavor ingredient in food, with safety assessments indicating no health risks at current intake levels (Burdock & Carabin, 2007).

  • Enhancing Glucose Uptake : Chronic administration of myristic acid in Nagoya–Shibata–Yasuda mice, a model for obesity-related type 2 diabetes, showed improved glucose tolerance and reduced insulin-responsive blood glucose levels (Takato et al., 2017).

  • Magnetic Fluid Research : Myristic acid is considered as an alternative to oleic acid for stabilizing magnetic fluids, showing effective particle size distribution and layer thickness in neutron scattering studies (Feoktystov et al., 2009).

  • Regulatory and Signal Functions : In the context of human health, myristic acid's ability to acylate proteins, known as N-terminal myristoylation, plays a role in various cellular regulations, potentially influencing metabolic pathways (Beauchamp, Rioux, & Legrand, 2009).

  • Ruminal Methanogenesis and Dairy Cow Rations : Supplementing dairy cow rations with myristic acid showed a reduction in methane production and altered the fatty acid profile in milk (Odongo et al., 2007).

  • Proteomic Changes in HepG2 Cells : Myristic acid induced proteomic and secretomic changes in HepG2 cells, associated with steatosis, cytoskeleton remodeling, endoplasmic reticulum stress, and exosome release (Speziali et al., 2018).

Safety And Hazards

Myristic acid may cause skin irritation, serious eye damage, and may cause an allergic skin reaction. It is suspected of causing cancer and may cause respiratory irritation .

Future Directions

Research continues into the use of myristic acid in drug delivery systems. Due to its lipophilic nature, it may increase the bioavailability of certain medications, making them more effective . Studies are also ongoing to better understand the role of myristic acid in cellular signaling and how this can be leveraged for therapeutic interventions in various diseases .

properties

IUPAC Name

tetradecanoic acid
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InChI

InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)
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InChI Key

TUNFSRHWOTWDNC-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCC(=O)O
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Molecular Formula

C14H28O2
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DSSTOX Substance ID

DTXSID6021666
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Molecular Weight

228.37 g/mol
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Physical Description

Tetradecanoic acid is an oily white crystalline solid. (NTP, 1992), Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, White oily solid; [Hawley] Colorless, white, or faintly yellow solid; [CHEMINFO], Solid, hard, white, or faintly yellowish, somewhat glossy, crystalline solid
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Boiling Point

482.9 °F at 100 mmHg (NTP, 1992), 326.2 °C
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Flash Point

greater than 235 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), Sol in absolute alcohol, methanol, ether, petroleum ether, benzene, chloroform, Slightly soluble in ethyl ether; soluble in ethanol, acetone, chloroform, methanol; very soluble in benzene, In water, 22 mg/L at 30 °C, 0.00107 mg/mL, practically insoluble in water; soluble in alcohol, chloroform, ether
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Density

0.8622 at 129 °F (NTP, 1992) - Less dense than water; will float, 0.8622 at 54 °C/4 °C
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Vapor Pressure

1 mmHg at 288 °F ; 5 mmHg at 345 °F; 760 mmHg at 604 °F (NTP, 1992), 0.0000014 [mmHg], 1.40X10-6 mm Hg at 25 °C
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Mechanism of Action

... The specific hypothesis tested was that free fatty acid association with CD36, a class B scavenger receptor, induces the activation of endothelial nitric-oxide synthase (eNOS). A human microvascular endothelial cell line and a transfected Chinese hamster ovary cell system were used to determine which free fatty acids stimulate eNOS. Surprisingly, only myristic acid, and to a lesser extent palmitic acid, stimulated eNOS. The stimulation of eNOS was dose- and time-dependent. Competition experiments with other free fatty acids and with a CD36-blocking antibody demonstrated that the effects of myristic acid on eNOS required association with CD36. Further mechanistic studies demonstrated that the effects of myristic acid on eNOS function were not dependent on PI 3-kinase, Akt kinase, or calcium. Pharmacological studies and dominant negative constructs were used to demonstrate that myristic acid/CD36 stimulation of eNOS activity was dependent on the activation of AMP kinase. These data demonstrate an unexpected link among myristic acid, CD36, AMP kinase, and eNOS activity.
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Product Name

Myristic Acid

Color/Form

Oily, white, crystalline solid, Crystals from methanol, Leaflets from ethyl ether

CAS RN

544-63-8, 32112-52-0
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Melting Point

129 °F (NTP, 1992), 53.9 °C
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Synthesis routes and methods

Procedure details

At the end of the six-week period, the third group of 5 rats was switched to a diet of palm oil (35% of total calories), protein (about 25% of total calories) and dextrose (the remainder of total calories) for two weeks, with vitamins and minerals continued as before. The palm oil was found by analysis to contain the following percentages of fatty acids (total fatty acid basis): 0.4% C12:0, 1.2% C14:0, 44.8% C16:0, 3.9% C18:0, 50.0% C18:1n-9, 8.4% C18:2n-6 and 0.3% C20:0, providing totals of 50.6% saturated fatty acid and 8.4% polyunsaturated fatty acid. At the end of the two-week period, the five rats of this group were sacrificed and determinations were made as described below.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Myristic acid
Reactant of Route 6
Reactant of Route 6
Myristic acid

Citations

For This Compound
77,400
Citations
L Acid - J. Am. Coll. Toxicol, 1987 - cir-safety.org
… Myristic Acid is a solid organic acid usually obtained from coconut … Myristic Acid (up to 80%), but small amounts have been measured in most animal fats and vegetable oils. Myristic Acid …
Number of citations: 136 www.cir-safety.org
PL Zock, JH De Vries, MB Katan - Arteriosclerosis and thrombosis …, 1994 - Am Heart Assoc
… It must be noted that we investigated a synthetic myristic acid-rich fat in which myristic acid is randomly attached to glycerol molecules. In contrast, the triglycerides in natural coconut oil …
Number of citations: 400 www.ahajournals.org
GA Burdock, IG Carabin - Food and Chemical Toxicology, 2007 - Elsevier
… Additional descriptive characteristics and common synonyms are provided in Table 1; myristic acid is the name that will be used in this article. Similar straight-chain saturated fatty acids …
Number of citations: 98 www.sciencedirect.com
EH Temme, RP Mensink, G Hornstra - Journal of Lipid Research, 1997 - ASBMB
… fatty acids (MCFA) and myristic acid relative to those of oleic acid… With the myristic acid diet, low density lipoprotein (LDL) choles… Myristic acid is hypercholesterolemic, although less than …
Number of citations: 121 www.jlr.org
C Wilcox, JS Hu, EN Olson - Science, 1987 - science.org
… proteins, 3108 cpm), but only 8% of myristic acid from nascent chains (control, 453 cpm; NH2OH-… Together, our results show that myristic acid can be attached to acylproteins through an …
Number of citations: 343 www.science.org
K Parang, EE Knaus, LI Wiebe, S Sardari… - Archiv der …, 1996 - Wiley Online Library
… physicochemical properties different from those of myristic acid (1) could perturb … myristic acid (lf3’, and it would therefore be expected to be sensitive to the incorporation of myristic acid …
Number of citations: 69 onlinelibrary.wiley.com
A Sarı, K Kaygusuz - Renewable energy, 2001 - Elsevier
… and phase change stability of the myristic acid as a PCM were investigated experimentally. The phase change temperatures and times of the myristic acid has been determined. The …
Number of citations: 202 www.sciencedirect.com
JE Buss, BM Sefton - Journal of virology, 1985 - Am Soc Microbiol
… bond and in this sense resembled proteinbound myristic acid. Here we demonstrate that the fatty acid which modifies p60rc is in fact myristic acid and characterize in detail the lipid …
Number of citations: 262 journals.asm.org
K Sundram, KC Hayes, OH Siru - The American journal of clinical nutrition, 1994 - Elsevier
Dietary palmitic acid results in lower serum cholesterol than does a lauric-myristic acid combination in normolipemic humans … that dietary myristic acid was more cholesterolernic …
Number of citations: 206 www.sciencedirect.com
T Inoue, Y Hisatsugu, R Ishikawa, M Suzuki - Chemistry and physics of …, 2004 - Elsevier
… The saturated fatty acids used in the present study are lauric acid (LA; dodecanoic acid), myristic acid (MA; tetradecanoic acid), and palmitic acid (PA; hexadecanoic acid), and the …
Number of citations: 138 www.sciencedirect.com

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